N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-4-10-25-19(15-6-5-9-21-12-15)23-24-20(25)28-13-18(26)22-16-11-14(2)7-8-17(16)27-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDXZCYCPHJSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578757-57-0 | |
| Record name | 2((4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)N-(2-MEO-5-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the pyridinyl and prop-2-en-1-yl groups. The final steps involve the attachment of the methoxy and methylphenyl groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- Triazole-4 Substituent : The allyl group introduces conformational flexibility and moderate lipophilicity, whereas ethyl or aryl groups (e.g., 4-methoxyphenyl) increase steric bulk, possibly reducing membrane permeability .
- Phenyl Modifications : Electron-donating groups (e.g., methoxy, methyl) improve solubility and metabolic stability compared to electron-withdrawing substituents (e.g., chloro, acetamido) .
Pharmacological Activity
Anti-Inflammatory and Anti-Exudative Effects
- Target Compound : Preliminary studies on structurally related triazole-acetamides suggest that the 2-methoxy-5-methylphenyl group enhances anti-exudative activity by modulating cyclooxygenase (COX) pathways .
- Analog from : 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides with fluorine or methoxy substituents exhibit 30–40% higher anti-exudative activity in rodent models compared to chloro or nitro derivatives .
- Analog from : Substitution with a 4-chloro group on the phenyl ring reduces activity by 20%, highlighting the detrimental effect of electron-withdrawing groups .
Table 2. Comparative Anti-Exudative Activity (Rodent Models) :
| Compound Substituents | Relative Activity (%) | Reference |
|---|---|---|
| 2-methoxy-5-methylphenyl (Target) | 100 (Baseline) | |
| 5-acetamido-2-methoxyphenyl | 85 | |
| 4-chloro-2-methoxy-5-methylphenyl | 80 | |
| 2-ethoxyphenyl | 65 |
Physicochemical Properties
Solubility and Stability
- The allyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to ethyl-substituted analogs (logP ≈ 2.3), favoring better membrane penetration but lower aqueous solubility .
- NMR Data : The 1H-NMR spectrum of the target compound (similar to and ) shows characteristic peaks for the allyl group (δ 4.65–4.92 ppm, AB quartet) and pyridin-3-yl aromatic protons (δ 7.68–8.75 ppm) .
Metabolic Stability
- Pyridin-3-yl derivatives are less prone to oxidative metabolism than furan- or thiophene-containing analogs, as seen in microsomal assays .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structural components, which include a methoxy-substituted methylphenyl group, a triazole ring, and a sulfanyl moiety. These features contribute to its diverse biological activities and therapeutic potential, making it a subject of significant interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showing efficacy particularly against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism of action may involve binding to specific enzymes or receptors within biological systems, modulating their activity and leading to therapeutic effects.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against various microorganisms:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | ≤0.25 |
| Candida albicans | ≤0.25 |
| Acinetobacter baumannii | ≤0.25 |
These results indicate that the compound possesses potent antimicrobial properties comparable to established antibiotics .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is particularly significant as it can coordinate with metal ions in enzyme active sites, potentially influencing catalytic activity. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and optimizing its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole derivatives, highlighting their potential in treating infections caused by resistant strains of bacteria and fungi. For instance:
- Study on Antimicrobial Efficacy : A recent study demonstrated that triazole derivatives exhibit strong antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species. The compounds were shown to disrupt cell membrane integrity and inhibit essential metabolic pathways .
- Pharmacological Screening : Another research focused on the pharmacological screening of triazole compounds for anti-inflammatory and analgesic activities. The study found that certain derivatives could effectively inhibit cyclooxygenase enzymes (COX) involved in inflammation .
- Synergistic Effects : Research has also indicated that combinations of triazole derivatives with other antibiotics can enhance antimicrobial efficacy through synergistic effects, reducing the likelihood of resistance development .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving alkylation of thiol-containing intermediates and condensation reactions. For example, equimolar concentrations of substituted oxazolones and triazole-thiol derivatives are refluxed under catalytic conditions (e.g., pyridine and zeolite Y-H at 150°C) . Optimization involves varying catalysts (e.g., KOH for alkylation ), reaction times, and solvent systems. Yield improvements may require Design of Experiments (DoE) approaches to screen parameters systematically .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments and substituent connectivity.
- IR spectroscopy : To confirm functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S-H (~2550 cm⁻¹) .
- Elemental analysis : To verify purity and molecular formula .
- X-ray crystallography : For unambiguous 3D structure determination using programs like SHELXL .
Q. How is preliminary biological activity evaluated, and what models are used?
Anti-exudative or antiproliferative activity is typically assessed in rodent models (e.g., carrageenan-induced paw edema in rats) at doses ranging from 10–100 mg/kg. Activity is quantified by measuring inflammatory markers (e.g., prostaglandin E2) or tumor cell viability (e.g., MTT assay) .
Q. What strategies ensure accurate structural elucidation when spectral data conflicts with expected results?
Discrepancies between experimental and theoretical spectra may arise from tautomerism or crystallographic disorder. Resolution involves:
- Repeating spectral measurements under standardized conditions.
- Computational validation via density functional theory (DFT) to simulate NMR/IR spectra .
- Single-crystal X-ray diffraction to resolve ambiguities .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly in triazole ring formation?
Steric and electronic effects of substituents (e.g., allyl or pyridyl groups) influence regioselectivity. Computational modeling (e.g., molecular orbital analysis) predicts reaction pathways, while chiral catalysts or protecting groups may enhance enantiomeric purity .
Q. What computational tools predict biological activity and binding modes of this compound?
- PASS Program : Predicts pharmacological profiles (e.g., anti-inflammatory or kinase inhibition) based on structural descriptors .
- Molecular docking : Software like AutoDock Vina evaluates interactions with targets (e.g., COX-2 or EGFR) using crystal structures from the PDB .
Q. How are synthetic byproducts or impurities characterized and minimized?
- LC-MS/MS : Identifies side products (e.g., oxidation derivatives) during reaction monitoring.
- Chromatographic purification : Gradient HPLC with C18 columns isolates the target compound .
- Process optimization : Reducing reaction temperature or using inert atmospheres prevents degradation .
Q. What experimental designs are effective for optimizing reaction conditions in flow chemistry systems?
Flow chemistry enables precise control of residence time and temperature. Statistical approaches like response surface methodology (RSM) identify optimal parameters (e.g., reagent stoichiometry, flow rate) while minimizing waste .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., methoxy to halogen groups) and evaluate activity changes .
- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological data to identify critical moieties .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance absorption.
- Pharmacokinetic studies : Measuring plasma half-life and metabolite profiles via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
